molecular formula C10H21N B1528238 4,4-Diethylazepane CAS No. 1803586-53-9

4,4-Diethylazepane

Cat. No.: B1528238
CAS No.: 1803586-53-9
M. Wt: 155.28 g/mol
InChI Key: HXPJBAVMNKVDLR-UHFFFAOYSA-N
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Description

4,4-Diethylazepane, also known as DEAP, is an organic compound with a unique structure and multiple uses. It is a cyclic hydrocarbon with a ring of five carbon atoms and two ethyl groups attached to the ring. It is a colorless liquid with a boiling point of about 130°C and a melting point of -10°C. DEAP is soluble in many organic solvents and is used in a range of applications, including as an intermediate in the synthesis of pharmaceuticals, as an additive in fuel, and as a starting material in the production of other compounds.

Scientific Research Applications

Photochemical Studies

Research on the photochemistry of aryl azides has shed light on the intermediacy of related azepine compounds, offering insights into their reactivity and potential applications in chemical synthesis. For instance, the detection and characterization of a dehydroazepine through time-resolved infrared spectroscopy and flash photolysis at room temperature have provided valuable information about the transient states and reaction pathways of these compounds, potentially guiding their use in photochemical applications (Shields et al., 1987).

Vibrational Spectroscopy and Quantum Mechanical Studies

The vibrational spectroscopic analysis, such as FT-IR and FT-Raman, combined with quantum mechanical studies, offers deep insights into the molecular structure and properties of azepine derivatives. These studies are crucial for understanding the electronic and structural characteristics that underpin their chemical reactivity and potential applications in materials science and molecular engineering (Kuruvilla et al., 2018).

Synthetic Routes to Azepane Derivatives

The development of new synthetic routes to azepane derivatives, such as 1,4-oxazepane and 1,4-diazepane, from N-propargylamines highlights the versatility and importance of these compounds in organic synthesis. These synthetic strategies enhance the accessibility of azepane-based compounds, which can be valuable in various chemical synthesis and drug development applications (Vessally et al., 2016).

Porous Frameworks and Sorption Behavior

The study of porous metal azolate frameworks featuring azepane-like structures has revealed exceptional flexibility and sorption behavior, making these materials promising for gas storage, separation, and catalysis applications. The unique properties of these frameworks, such as thermoactivated sorption behavior and hydrophobic pore surfaces, demonstrate the potential of azepane derivatives in advanced materials science (Zhang & Chen, 2008).

Properties

IUPAC Name

4,4-diethylazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N/c1-3-10(4-2)6-5-8-11-9-7-10/h11H,3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXPJBAVMNKVDLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCCNCC1)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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